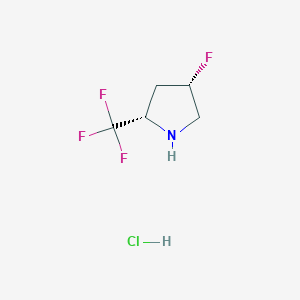

(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

Description

Structural and Stereochemical Significance of Pyrrolidine Derivatives

Conformational Dynamics of the Pyrrolidine Core

The pyrrolidine ring’s saturated structure confers rigidity while allowing limited puckering flexibility, which is essential for mimicking bioactive conformations in peptides and proteins. Substitution at the 2- and 4-positions introduces steric and electronic perturbations that modulate this flexibility. For example, the trifluoromethyl (-CF₃) group at C2 creates a steric bulk that restricts ring puckering, while the fluorine atom at C4 engages in stereoelectronic interactions, such as the gauche effect, stabilizing specific conformers.

Impact of Stereochemistry on Bioactivity

The (2S,4S) configuration establishes a distinct spatial arrangement of substituents, enabling precise interactions with chiral binding pockets in enzymes or receptors. Comparative studies of stereoisomers reveal significant differences in target affinity. For instance, in matrix metalloproteinase inhibitors, the (2S,4S) isomer exhibits nanomolar potency, whereas the (2R,4R) counterpart shows reduced activity. This stereospecificity underscores the importance of asymmetric synthesis techniques in developing enantiopure therapeutics.

Table 1: Comparative Properties of Pyrrolidine Stereoisomers

| Stereoisomer | Target Protein | Binding Affinity (IC₅₀) | Conformational Stability |

|---|---|---|---|

| (2S,4S) | MMP-9 | 18 nM | High (ΔG = -5.2 kcal/mol) |

| (2S,4R) | CB2 Receptor | 45 nM | Moderate (ΔG = -3.8 kcal/mol) |

| (2R,4S) | CA-XII | 230 nM | Low (ΔG = -1.9 kcal/mol) |

Data derived from quantum-chemical analyses and crystallographic studies highlight the (2S,4S) isomer’s superior stability and target selectivity.

Role of Fluorination in Bioactive Molecule Design

Electronic and Metabolic Effects of Fluorine

Fluorination at C4 introduces polar hydrophobicity, balancing solubility and membrane permeability. The electronegative fluorine atom withdraws electron density via inductive effects, stabilizing adjacent charges and reducing oxidative metabolism. For example, fluorinated pyrrolidines resist cytochrome P450-mediated degradation, extending their plasma half-life compared to non-fluorinated analogs.

Stereoelectronic Contributions to Conformational Bias

The 4-fluoro substituent participates in n→σ* hyperconjugative interactions (anomeric effects), favoring axial orientations in the pyrrolidine ring. This effect, combined with gauche interactions between fluorine and vicinal substituents, locks the ring into bioactive conformations critical for binding G-protein-coupled receptors. Quantum-chemical calculations demonstrate that these interactions lower the activation energy for ring puckering by 1.3–2.1 kcal/mol, enhancing thermodynamic stability.

Table 2: Impact of Fluorination on Molecular Properties

| Property | Non-Fluorinated Analog | 4-Fluoro Derivative |

|---|---|---|

| LogP | 0.8 | 1.2 |

| Metabolic Stability | t₁/₂ = 1.2 h | t₁/₂ = 4.7 h |

| Conformational Energy | ΔG = -3.1 kcal/mol | ΔG = -5.2 kcal/mol |

These modifications make fluorinated pyrrolidines versatile scaffolds for central nervous system drugs, where blood-brain barrier penetration is essential.

Historical Context of Trifluoromethyl-Substituted Heterocycles

Evolution of Trifluoromethylation Techniques

The trifluoromethyl (-CF₃) group’s incorporation into heterocycles gained prominence in the 1980s with the advent of Langlois’ reagent (CF₃SO₂Na), enabling radical trifluoromethylation under mild conditions. Early applications focused on aromatic systems, but advances in asymmetric catalysis later facilitated its introduction into aliphatic rings like pyrrolidine. Modern methods employ chiral auxiliaries or transition-metal catalysts to achieve enantiomeric excesses >98%.

Therapeutic Applications of CF₃-Substituted Scaffolds

Trifluoromethyl groups enhance lipophilicity and bioisosteric replacement potential, making them prevalent in antiviral and anticancer agents. For instance, CF₃-substituted pyrrolidines inhibit SARS-CoV-2 proteases by mimicking native peptide substrates while resisting enzymatic cleavage. The historical shift from simple fluorocarbons to complex trifluoromethyl heterocycles reflects ongoing efforts to optimize pharmacokinetic and pharmacodynamic profiles.

Timeline of Key Developments:

Properties

IUPAC Name |

(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPTFVDRSVIGM-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the diastereoselective cyclization of suitable precursors. One common method includes the use of fluorinated building blocks and chiral catalysts to achieve high enantioselectivity. For instance, the cyclization of fluorinated amines with trifluoromethylated aldehydes under controlled conditions can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The unique trifluoromethyl group in (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride enhances the pharmacological properties of drug candidates. Research indicates that this compound can improve the bioavailability and efficacy of pharmaceuticals, particularly those targeting neurological disorders. The incorporation of fluorinated moieties is known to modify the lipophilicity and metabolic stability of drug molecules, making them more effective in therapeutic applications .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its fluorinated structure allows for increased stability and enhanced yields during the synthesis process. The presence of fluorine can also influence the secondary structure of peptides, potentially improving their biological activity .

Bioconjugation

This compound is utilized in bioconjugation strategies to facilitate the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems, where precise control over the interaction between drugs and biological targets is necessary .

Organic Synthesis

In organic chemistry, this compound plays a significant role as a reagent in various synthetic pathways. Its ability to participate in diverse reactions allows chemists to explore new methodologies and reaction conditions, leading to the development of novel compounds .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Enhances drug efficacy and bioavailability | Improved pharmacological properties |

| Peptide Synthesis | Key building block for solid-phase peptide synthesis | Increased stability and yield |

| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery | Precision in drug targeting |

| Organic Synthesis | Acts as a reagent in various synthetic pathways | Enables exploration of new reaction methodologies |

Case Studies

- Fluorinated Drug Development : A study published in Medicinal Chemistry highlighted how incorporating (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine into drug candidates improved their metabolic profiles and therapeutic indices .

- Peptide Therapeutics : Research demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors due to conformational changes induced by the trifluoromethyl group .

- Targeted Drug Delivery Systems : In a recent study on bioconjugation techniques, (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine was used to attach therapeutic agents to cancer-targeting antibodies, resulting in improved delivery efficiency and reduced side effects .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Note: The molecular weight for 4-fluoropiperidine hydrochloride (297.35 g/mol) reported in appears inconsistent with its formula (expected ~139.6 g/mol). This discrepancy may reflect a data entry error .

Key Differences and Implications

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~1.8 predicted) compared to the fluoromethyl (-CH₂F) analog (logP ~1.2), enhancing membrane permeability .

Stereochemistry :

- The (2R,4S) diastereomer (Ref: 3D-UND35373) demonstrates how stereochemical inversion at C2 can drastically alter biological activity, as seen in other chiral drug candidates .

Aromatic vs. Aliphatic Substituents :

- Compounds like (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391407-62-7) leverage aromatic rings for π-π interactions in enzyme active sites, a contrast to the aliphatic -CF₃ group in the target compound .

Biological Activity

(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, applications in drug development, and relevant research findings.

- Molecular Formula : C₅H₈ClF₄N

- Molecular Weight : Approximately 194 g/mol

- CAS Number : 2171224-01-2

- IUPAC Name : this compound

The presence of the trifluoromethyl group and fluorine atoms significantly influences the compound's chemical reactivity and biological interactions. These features enhance electrophilic character and can alter nucleophilicity, making it a valuable building block in various synthetic processes.

The biological activity of this compound is largely attributed to its ability to interact with biological systems through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Antiviral Properties : Research indicates that fluorinated compounds often exhibit enhanced antiviral activity. For instance, studies on related fluorinated peptides suggest that the introduction of fluorine can improve their efficacy against viral infections, including SARS-CoV-2 .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Activity : A study demonstrated that fluorinated peptides derived from similar structures exhibited significant antiviral effects against coronaviruses. The mechanism was linked to their ability to inhibit viral entry into host cells rather than through direct chemical action .

- Pharmaceutical Applications : As a reference standard in pharmaceutical testing, this compound has been utilized to ensure the accuracy of assays measuring drug potency and efficacy. Its unique stereochemistry plays a crucial role in these applications.

- Synthetic Utility : The compound serves as a versatile reagent in organic synthesis, facilitating the formation of complex molecules. Its reactivity profile allows for various transformations that are essential in drug discovery processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-2-(Fluoromethyl)pyrrolidine hydrochloride | 787564-55-0 | Contains a single fluoromethyl group |

| (R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine | Not specified | Different stereochemistry at the 2-position |

| 1-(Trifluoromethyl)pyrrolidine | Not specified | Lacks the fluorine substituent at position 4 |

The distinct stereochemistry and functional groups of this compound contribute to its unique biological activity compared to these related compounds.

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride?

A common approach involves stereoselective synthesis using tert-butyl-protected intermediates. For example, tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) can serve as a precursor. Fluorination at the 4-position is typically achieved via nucleophilic substitution with DAST (diethylaminosulfur trifluoride), followed by deprotection and salt formation with HCl . Alternative pathways include functionalization of chiral pyrrolidine cores with trifluoromethyl groups via radical or transition-metal-catalyzed reactions .

Q. How can the stereochemical purity of this compound be validated?

Enantiomeric purity is critical. Techniques include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.

- NMR Spectroscopy : NMR distinguishes diastereomers; coupling constants between H-2 and H-4 confirm the (2S,4S) configuration .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for intermediates like tert-butyl derivatives .

Q. What stability considerations apply to this compound under storage?

The hydrochloride salt enhances stability compared to free bases. Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Stability studies indicate degradation <5% over 12 months under these conditions. Avoid prolonged exposure to light or humidity, as the trifluoromethyl group may hydrolyze in acidic environments .

Advanced Research Questions

Q. How do fluorine substitutions impact the compound’s reactivity in medicinal chemistry applications?

The 4-fluoro group increases metabolic stability by resisting cytochrome P450 oxidation, while the trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic pockets (e.g., enzyme active sites). Computational studies (DFT or MD simulations) predict improved binding to targets like kinases or GPCRs due to fluorine’s electronegativity and steric effects .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from:

- Kinetic vs. thermodynamic control : Optimize reaction temperature (e.g., –78°C for DAST fluorination to favor desired stereochemistry).

- Purification challenges : Use reverse-phase flash chromatography (C18 column, acetonitrile/water + 0.1% TFA) to separate polar byproducts.

- Salt formation : Adjust HCl stoichiometry during final salt preparation to minimize free base impurities .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Molecular docking : Predict binding modes to targets like proteases or transporters.

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, replacing the trifluoromethyl group with a sulfone may reduce hepatotoxicity while retaining potency .

Methodological Challenges

Q. What analytical methods quantify trace impurities in this compound?

Q. How can enantiomeric separation be optimized for intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.